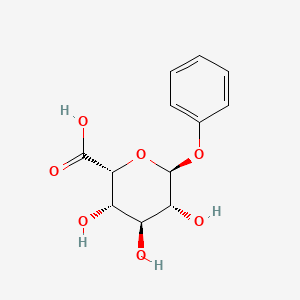

alpha-L-Idopyranosiduronic acid, phenyl

Description

α-L-Idopyranosiduronic acid, phenyl is a phenyl glycoside derivative of L-iduronic acid, a critical monosaccharide in glycosaminoglycans (GAGs) like heparin and heparan sulfate . Its structure features an α-L-configuration at the anomeric carbon (C1), with a phenyl group attached via an O-glycosidic bond to the uronic acid moiety (C6 carboxyl group). The synthesis of this compound involves stereoselective strategies, such as bromination of Δ⁴-uronates followed by epoxide formation and hydride reduction to achieve the desired L-ido stereochemistry . This compound is of significant interest in glycobiology due to its role in studying heparin-mimetic structures and enzyme-substrate interactions .

Properties

CAS No. |

39031-71-5 |

|---|---|

Molecular Formula |

C12H14O7 |

Molecular Weight |

270.23 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C12H14O7/c13-7-8(14)10(11(16)17)19-12(9(7)15)18-6-4-2-1-3-5-6/h1-5,7-10,12-15H,(H,16,17)/t7-,8-,9+,10+,12+/m0/s1 |

InChI Key |

WVHAUDNUGBNUDZ-DSPMHBFJSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)O)O)O)O |

Canonical SMILES |

C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-L-Idopyranosiduronic acid, phenyl typically involves the glycosylation of iduronic acid derivatives with phenyl groups. One common method includes the use of glycosyl donors and acceptors under acidic or basic conditions to facilitate the formation of the glycosidic bond. The reaction conditions often involve the use of catalysts such as Lewis acids or bases to enhance the reaction efficiency .

Industrial Production Methods: Industrial production of this compound may involve large-scale glycosylation reactions using automated synthesis equipment. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization, chromatography, and recrystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Alpha-L-Idopyranosiduronic acid, phenyl undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl groups to carbonyl groups, altering the compound’s properties.

Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.

Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the substituents introduced .

Scientific Research Applications

Alpha-L-Idopyranosiduronic acid, phenyl has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.

Biology: The compound is employed in studying glycosaminoglycan metabolism and enzyme activity, particularly alpha-L-iduronidase.

Medicine: It serves as a diagnostic marker for lysosomal storage disorders such as mucopolysaccharidosis I (MPS I).

Industry: The compound is utilized in the production of pharmaceuticals and biochemical assays

Mechanism of Action

The mechanism of action of alpha-L-Idopyranosiduronic acid, phenyl involves its interaction with specific enzymes and receptors in biological systems. For instance, it acts as a substrate for alpha-L-iduronidase, an enzyme that cleaves iduronic acid residues from glycosaminoglycans. This enzymatic activity is crucial for the degradation of these complex carbohydrates, preventing their accumulation in tissues .

Comparison with Similar Compounds

β-D-Glucopyranosiduronic Acid Derivatives (e.g., Phenyl β-D-Glucopyranosiduronic Acid)

- Structural Features : The β-D-configuration at C1 and D-gluco stereochemistry (axial OH at C4) contrast with the α-L-ido configuration (equatorial OH at C4) .

- Synthesis : Synthesized via direct borane-THF reduction of glucuronic acid epoxides, yielding higher stereoselectivity compared to α-L-ido derivatives .

- Biological Role : Common in detoxification pathways (e.g., glucuronidation) but lacks the conformational flexibility critical for heparin’s anticoagulant activity .

α-L-Altropyranosiduronic Acid

- Structural Features : Shares the α-L-configuration but differs in stereochemistry at C3 (axial OH in altrose vs. equatorial in idose) .

- Synthesis : Generated via Lewis acid-catalyzed epoxide rearrangement, with stereoselectivity controlled by substitution patterns at C2 and C3 .

- Biological Relevance: Less prevalent in natural GAGs but used to probe enzyme specificity in glycosaminoglycan biosynthesis .

6-Deoxy-L-Talopyranose Derivatives

- Structural Features : Replaces the C6 carboxyl group of L-iduronic acid with a methyl group, reducing polarity and altering electrostatic interactions .

- Synthesis : Achieved through deoxygenation of talose precursors, as demonstrated in modified anticoagulant pentasaccharides .

- Biological Impact : Substitution in idraparinux analogs reduces anticoagulant efficacy, highlighting the necessity of the carboxyl group for heparin cofactor II binding .

Methyl α-L-Idopyranosiduronic Acid

- Structural Features : Methyl aglycone instead of phenyl; retains the α-L-ido core but differs in solubility and pharmacokinetics .

- Synthesis: Similar bromohydrin-epoxide pathways as the phenyl derivative, with methylation at the anomeric position .

- Applications : Used as a standard in NMR studies to confirm L-ido ring conformations [(1)C₄ chair vs. ²S₀ skew-boat] .

4-Methylumbelliferyl α-L-Iduronide (4MU-α-L-Iduronide)

- Structural Features : Fluorescent 4-methylumbelliferyl group enables enzymatic assay applications (e.g., monitoring α-L-iduronidase activity) .

- Synthesis : Coupling of L-iduronic acid with 4-methylumbelliferone via glycosylation, often using trichloroacetimidate chemistry .

- Utility: Critical in diagnosing mucopolysaccharidosis I (Hurler syndrome) via fluorometric assays .

Comparative Data Table

Key Findings

- Stereochemical Control : The α-L-ido configuration is highly sensitive to synthesis conditions; borane-THF yields are lower (30–60%) compared to β-D-glucuronic acids (70–85%) .

- Biological Specificity: The phenyl group in α-L-idopyranosiduronic acid enhances hydrophobic interactions in enzyme binding, whereas 4MU derivatives enable real-time enzymatic monitoring .

- Functional Trade-offs: Substitutions like 6-deoxy-L-talopyranose reduce biological activity, emphasizing the irreplaceable role of the carboxyl group in GAG function .

Q & A

Q. What are the key structural features of α-L-Idopyranosiduronic acid, phenyl, and how do they influence its reactivity?

The compound consists of an α-L-idopyranosiduronic acid core with a phenyl group attached via a glycosidic bond. The idopyranosiduronic acid ring adopts a chair conformation due to steric hindrance from axial substituents, while the phenyl group enhances hydrophobicity and π-π stacking potential. Structural characterization typically employs NMR (e.g., , , and 2D COSY/HSQC) to confirm anomeric configuration and glycosidic linkage .

Q. What are the standard synthetic routes for α-L-Idopyranosiduronic acid derivatives, and what reagents are critical for regioselective functionalization?

Synthesis often involves protecting group strategies (e.g., acetyl or benzyl groups) to direct uronic acid formation. A common method includes:

Activation of the hemiacetal hydroxyl with trichloroacetimidate.

Glycosylation with a phenyl-containing nucleophile (e.g., phenol derivatives).

Oxidation of the C6 hydroxyl to a carboxyl group using TEMPO/NaClO .

Reaction monitoring via TLC or LC-MS is essential to confirm intermediate purity .

Q. How is α-L-Idopyranosiduronic acid, phenyl, characterized spectroscopically?

- NMR : NMR identifies anomeric protons (δ 5.0–5.5 ppm for α-configuration) and phenyl protons (δ 7.2–7.5 ppm). NMR confirms uronic acid carboxylation (δ ~175 ppm).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M-H]⁻ at m/z 351 for C₁₆H₁₆O₉) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or MD simulations) predict the conformational stability of α-L-Idopyranosiduronic acid derivatives in enzymatic environments?

Density Functional Theory (DFT) calculates energy minima for ring conformers, while Molecular Dynamics (MD) simulates interactions with enzymes like iduronidase. Key parameters include:

Q. What experimental strategies resolve contradictions in reported enzymatic hydrolysis rates of phenyl-conjugated iduronides?

Discrepancies may arise from assay conditions (pH, temperature) or enzyme sources. A systematic approach includes:

Standardization : Use recombinant human iduronidase under controlled pH (4.5–5.0).

Kinetic Analysis : Michaelis-Menten parameters (, ) measured via fluorometric assays (e.g., 4-methylumbelliferyl substrates).

Structural Validation : X-ray crystallography of enzyme-substrate complexes to identify steric clashes caused by phenyl substituents .

Q. How does the phenyl group in α-L-Idopyranosiduronic acid derivatives influence interactions with sulfated glycosaminoglycans (GAGs) in vitro?

The phenyl group enhances hydrophobic interactions with GAG-binding proteins (e.g., fibroblast growth factors). Experimental methods:

- Surface Plasmon Resonance (SPR) : Measure binding affinity () between synthetic iduronides and heparin sulfate.

- Competitive ELISA : Quantify displacement of native GAGs from protein binding sites .

Methodological Guidance

Q. How to design a robust study comparing the biological activity of α-L-Idopyranosiduronic acid, phenyl, with its non-uronic analogs?

- Hypothesis : The uronic acid carboxyl group enhances solubility and protein binding.

- Experimental Design :

Q. What criteria (e.g., FINER or PICO) should guide hypothesis formulation for studying this compound’s role in lysosomal storage disorders?

Apply the FINER framework :

- Feasible : Access to patient-derived fibroblasts for enzyme replacement assays.

- Novel : Focus on understudied mutations in iduronidase.

- Ethical : Use approved cell lines to avoid human trials prematurely.

- Relevant : Align with NIH priorities for rare disease therapeutics .

Data Interpretation Challenges

Q. How to reconcile conflicting NMR data on the anomeric configuration of α-L-Idopyranosiduronic acid derivatives?

Discrepancies may arise from solvent effects or temperature. Solutions:

Q. What statistical methods are optimal for analyzing dose-response relationships in toxicity studies?

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation).

- Bootstrap Resampling : Estimate confidence intervals for EC₅₀ values.

- Meta-Analysis : Pool data from multiple studies using random-effects models .

Emerging Research Directions

Q. Can click chemistry (e.g., azide-alkyne cycloaddition) functionalize α-L-Idopyranosiduronic acid, phenyl, for targeted drug delivery?

Q. How to leverage cryo-EM for elucidating the compound’s interactions with membrane-bound receptors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.